![molecular formula C10H12BrF B1480974 1-(1-Bromo-2-fluoropropan-2-yl)-3-methylbenzene CAS No. 2092705-76-3](/img/structure/B1480974.png)
1-(1-Bromo-2-fluoropropan-2-yl)-3-methylbenzene
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Overview
Description
1-(1-Bromo-2-fluoropropan-2-yl)-3-methylbenzene, otherwise known as 2-bromo-2-fluoro-1-methylbenzene, is a halogenated aromatic compound containing both a bromine and a fluorine atom. It is a colorless, volatile liquid with a boiling point of 55 °C and a melting point of -41 °C. This compound has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. In
Scientific Research Applications
Radiopharmaceutical Synthesis
One notable application involves the synthesis of radiopharmaceuticals, such as in the production of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), a compound used in PET imaging. This synthesis involves a two-step reaction sequence starting with the fluorination of a precursor to yield 1-bromo-3-[18F]-fluoropropane, which is then reacted with another compound to produce [18F]FP-β-CIT, achieving high radiochemical purity and specific activity (Klok, Klein, Herscheid, & Windhorst, 2006).
Organic Synthesis and Medicinal Chemistry
Additionally, the compound finds applications in organic synthesis and medicinal chemistry, such as the facile radiosynthesis of fluorine-18 labeled beta-blockers, demonstrating its versatility in creating radiolabeled compounds for potential therapeutic and diagnostic applications. This process exemplifies the compound's utility in synthesizing complex molecules with high radiochemical yields and purity, further highlighting its significance in the development of new drugs and imaging agents (Stephenson, Wilson, Meyer, Houle, & Vasdev, 2008).
Chemical Synthesis and Material Science
In chemical synthesis and material science, the compound has been used as a precursor in various reactions, such as the selective radical cyclisation of propargyl bromoethers to tetrahydrofuran derivatives, showcasing its role in synthesizing novel organic structures with potential applications in materials science and organic electronics (Esteves, Ferreira, & Medeiros, 2007).
Environmental and Analytical Chemistry
Furthermore, the study of thermochemistry of halogen-substituted methylbenzenes, including compounds structurally related to 1-(1-Bromo-2-fluoropropan-2-yl)-3-methylbenzene, provides valuable insights into the vapor pressures, vaporization, fusion, and sublimation enthalpies of these compounds. Such studies are crucial for understanding the environmental behavior and analytical applications of these chemicals (Verevkin, Sazonova, Emel’yanenko, Zaitsau, Varfolomeev, Solomonov, & Zherikova, 2015).
properties
IUPAC Name |
1-(1-bromo-2-fluoropropan-2-yl)-3-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF/c1-8-4-3-5-9(6-8)10(2,12)7-11/h3-6H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFUJWBZTKPLON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(CBr)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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